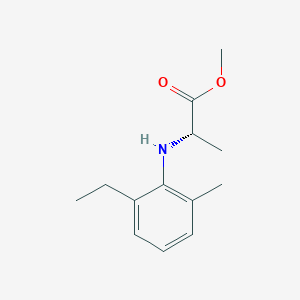
Tosylsarcosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosylsarcosine-d3 is a deuterium-labeled compound with the molecular formula C10H10D3NO4S and a molecular weight of 246.3 g/mol. It is an intermediate in the synthesis of Creatinine-d3, a labeled creatinine used in various biochemical and clinical applications. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to sarcosine, a derivative of glycine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tosylsarcosine-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .
Applications De Recherche Scientifique
Tosylsarcosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the synthesis of labeled creatinine for renal function tests.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
Mécanisme D'action
The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tosylsarcosine: The non-deuterated version of Tosylsarcosine-d3, used in similar applications but without the isotopic labeling.
Tosylglycine: Another tosylated amino acid derivative, used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic labeling distinguishes it from similar compounds, making it particularly valuable in research applications that require precise tracking and quantification.
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3 |
Clé InChI |
XRAFYUFZCCCVEY-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)

![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)




![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)
